molecular formula C21H19N3O5 B2837949 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921580-77-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2837949
CAS No.: 921580-77-0
M. Wt: 393.399
InChI Key: BQDLMHAQUHYQLY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a recognized and potent inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1. MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication and thereby protecting cancer cells from oxidative damage and apoptosis . This compound effectively binds to and inhibits MTH1 activity, leading to the accumulation of oxidative DNA lesions and ultimately inducing synthetic lethality in cancer cells that exhibit high levels of reactive oxygen species (ROS). Its primary research value lies in the investigation of novel anti-cancer strategies that target the DNA damage response pathway, specifically exploring the viability of MTH1 inhibition as a therapeutic modality in various oncological contexts . Researchers utilize this tool compound to study cellular responses to oxidative stress, mechanisms of DNA repair, and to validate MTH1 as a target for cancer therapy in both in vitro and in vivo models.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-13-3-6-15(7-4-13)24-19(25)10-18(27-2)20(23-24)21(26)22-11-14-5-8-16-17(9-14)29-12-28-16/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDLMHAQUHYQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.

    Introduction of the methoxy group: This step involves the methylation of the appropriate precursor using methyl iodide in the presence of a base.

    Synthesis of the pyridazine ring: This can be done through the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling of the benzodioxole and pyridazine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Anticancer Properties

Research indicates that N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits promising anticancer activity. Studies have shown that the compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study : A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of breast cancer cells by targeting specific oncogenic pathways, leading to reduced tumor size in animal models .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and enzymes suggests potential use in conditions like arthritis and other inflammatory disorders.

Case Study : In vitro studies indicated that treatment with this compound reduced levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in macrophage cell cultures, showcasing its potential for therapeutic applications in chronic inflammation .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage.

Case Study : A recent study found that this compound significantly reduced neuronal apoptosis in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Pharmaceutical Applications

The versatility of this compound extends to pharmaceutical formulations. Its favorable pharmacokinetic properties make it suitable for various delivery methods.

Application AreaDescription
Anticancer DrugDevelopment as a targeted therapy for specific cancer types.
Anti-inflammatory AgentFormulation for chronic inflammatory conditions.
Neuroprotective AgentPotential development for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

    N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide: This compound shares the benzodioxole ring but differs in the sulfonamide group, leading to different chemical and biological properties.

    1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but features an amine group, resulting in different pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C22H22N2O5\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_5

This structure features a benzodioxole moiety, which is known for its pharmacological properties, and a pyridazine ring that may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial activity. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for the survival of pathogens or cancer cells, thereby enhancing its therapeutic potential.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of the compound:

Functional Group Effect on Activity Comments
BenzodioxoleEnhances binding affinity to targetsContributes to the overall pharmacological profile
Methoxy groupIncreases lipophilicityAids in membrane permeability
Pyridazine ringCritical for biological activityFacilitates interaction with biological targets

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Activity Study : A study on similar pyridazine derivatives indicated significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The IC50 values ranged from 10 to 50 µM, suggesting moderate potency .
  • Antimicrobial Study : Research has shown that compounds with a benzodioxole structure exhibit antimicrobial properties against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed zones of inhibition ranging from 15 to 25 mm .
  • In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of related compounds. For instance, one study reported a 60% reduction in tumor volume in mice treated with a benzodioxole derivative compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions and purification methods for synthesizing the compound with high yield and purity?

  • Methodological Answer :

  • Reaction Optimization :
  • Temperature : Maintain between 60–80°C to balance reaction rate and byproduct formation .
  • Catalyst : Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble aromatic fragments .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Purification :
  • Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound .
  • Use recrystallization from ethanol/water mixtures to improve crystalline purity .

Q. How can crystallographic software like SHELX or WinGX determine the molecular structure of the compound?

  • Methodological Answer :

  • Data Collection : Acquire single-crystal X-ray diffraction data at 100–150 K to minimize thermal motion artifacts .
  • Structure Solution :
  • Use SHELXS/SHELXD for phase determination via direct methods .
  • Refine coordinates and displacement parameters with SHELXL, incorporating hydrogen atoms at calculated positions .
  • Visualization : Generate ORTEP diagrams in WinGX to analyze anisotropic displacement ellipsoids and validate molecular geometry .

Q. What spectroscopic techniques are effective for characterizing the compound, and what key spectral signatures should be prioritized?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and dihydropyridazine protons (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and benzodioxole carbons (δ 100–110 ppm) .
  • IR : Detect C=O stretching (1650–1750 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • HRMS : Validate molecular formula via exact mass analysis (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational docking results regarding the compound’s binding conformation?

  • Methodological Answer :

  • Validation Steps :

Compare crystallographic bond lengths/angles with density functional theory (DFT)-optimized geometries .

Perform molecular dynamics simulations to assess flexibility of the benzodioxole methyl group in solution .

Use ensemble docking (e.g., AutoDock Vina) to account for conformational variability in protein binding pockets .

  • Software Tools : SHELX for refinement , GROMACS for simulations , PyMOL for visualization .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 40–80°C for 48 hours; track decomposition products using LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics models .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzodioxole and dihydropyridazine moieties in biological activity?

  • Methodological Answer :

  • Analog Synthesis :
  • Replace benzodioxole with other electron-rich aryl groups (e.g., methoxyphenyl) to assess π-π stacking effects .
  • Modify the dihydropyridazine ring (e.g., introduce electron-withdrawing groups) to evaluate redox activity .
  • Biological Assays :
  • Screen analogs for IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays .
  • Corrogate cytotoxicity data (e.g., CC₅₀ in HEK293 cells) with structural features .

Q. What experimental approaches are used to investigate the compound’s interaction with enzymes like cyclooxygenase or cytochrome P450?

  • Methodological Answer :

  • Enzyme Kinetics :
  • Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Spectroscopic Binding Studies :
  • Use UV-Vis titration to detect shifts in Soret band (450 nm) for cytochrome P450 binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .

Data Contradiction Analysis

Q. What are common byproducts formed during synthesis, and how can they be efficiently removed?

  • Methodological Answer :

  • Byproducts :
  • Hydrolysis Products : Degraded amide or ester groups due to moisture .
  • Dimerization : Head-to-tail coupling of dihydropyridazine rings under oxidative conditions .
  • Mitigation :
  • Use anhydrous solvents and inert atmosphere (N₂/Ar) during synthesis .
  • Optimize reaction time to prevent over-oxidation .

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